molecular formula C19H19N3O3S3 B11124516 N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

Cat. No.: B11124516
M. Wt: 433.6 g/mol
InChI Key: JNKJVNNOVSCPJR-UHFFFAOYSA-N
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Description

N²-{4-[4-(Piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-(piperidinosulfonyl)phenyl group at the 4-position and a 2-thiophenecarboxamide moiety at the 2-position. The piperidinosulfonyl group introduces a sulfonamide functionality linked to a six-membered piperidine ring, which may enhance solubility and binding affinity to biological targets . The thiophene-carboxamide moiety is structurally analogous to bioactive thiophene derivatives, such as those reported in antiviral and antibacterial studies (e.g., 5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide) .

Properties

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

N-[4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H19N3O3S3/c23-18(17-5-4-12-26-17)21-19-20-16(13-27-19)14-6-8-15(9-7-14)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)

InChI Key

JNKJVNNOVSCPJR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and antitumor activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Carboxamide Backbones

Compound Name Key Structural Differences Biological Activity Key Findings Reference
BAY 57-1293 (AIC316) Contains a pyridinylphenylacetamide group and a methylsulfamoyl-thiazole core. Antiviral (herpes simplex virus) Superior pharmacokinetic properties due to sulfamoyl group; IC₅₀ = 3 nM against HSV-1.
7947882 (5-methyl-N-(4-nitrophenyl)-2-thiophenecarboxamide) Lacks thiazole ring; nitro group at phenyl position. Antimycobacterial Activated by EthA enzyme in M. tuberculosis; MIC = 1.56 µM.
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine Biphenyl substituent instead of piperidinosulfonylphenyl. Antimicrobial, antiproliferative Moderate activity against S. aureus (MIC = 12.5 µg/mL).
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) Propanoic acid linker and cyanophenyl substituent. Antiviral, antioxidant EC₅₀ = 8.2 µM against influenza A; high cytotoxicity.

Key Structural and Functional Insights:

  • Piperidinosulfonyl vs. Sulfamoyl Groups: The piperidinosulfonyl group in the target compound may offer improved solubility over the sulfamoyl group in BAY 57-1293 due to the basic piperidine nitrogen, which can form salts .
  • Thiophene vs. Thiazole Carboxamides : The 2-thiophenecarboxamide moiety shares electronic similarities with thiazole carboxamides but may exhibit distinct binding modes, as seen in the antimycobacterial activity of 7947882 .
  • Substituent Effects: Biphenyl and cyanophenyl substituents (as in ) enhance π-π stacking interactions but reduce metabolic stability compared to the piperidinosulfonyl group.

Activity Against Common Targets

  • Antimicrobial Activity: Thiazole derivatives with sulfonyl groups (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea) show moderate antibacterial activity (MIC = 25 µg/mL), but the piperidinosulfonyl group may enhance Gram-negative coverage .

Biological Activity

N~2~-{4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following components:

  • A thiazole ring
  • A piperidinosulfonyl group
  • A thiophene carboxamide moiety

Molecular Formula: C18H20N4O2S3
Molecular Weight: 404.56 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases and enzymes involved in cell signaling pathways.

  • Inhibition of CDK2 and CDK9 :
    • Studies have shown that compounds similar to this one demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control .
    • The IC50 values for CDK2 and CDK9 inhibition were reported to be as low as 0.004 μM and 0.009 μM, respectively, indicating high potency.
  • Anti-inflammatory Activity :
    • The compound has been evaluated for its anti-inflammatory properties through assays measuring nitric oxide (NO) secretion in RAW264.7 macrophages. Results indicated that at a concentration of 6.0 μM, the compound did not exhibit significant toxicity while effectively reducing LPS-induced NO production .

Biological Activity Data Table

Activity Type Target IC50 Value Model/System Reference
CDK2 InhibitionCyclin-dependent kinase 20.004 μMHCT116 cell line
CDK9 InhibitionCyclin-dependent kinase 90.009 μMHCT116 cell line
Anti-inflammatory ActivityNO Secretion6.0 μMRAW264.7 macrophages

Case Studies

  • Antitumor Efficacy :
    • In vivo studies utilizing xenograft models demonstrated that compounds with similar structures significantly inhibited tumor growth without apparent toxicity, suggesting a favorable therapeutic index .
  • Mechanistic Insights :
    • Detailed mechanistic studies indicated that the compound effectively induced G2/M phase cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins involved in these processes .

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